molecular formula C9H12O2S B1207467 5-(2-Thienyl)Pentanoic Acid CAS No. 21010-06-0

5-(2-Thienyl)Pentanoic Acid

Cat. No.: B1207467
CAS No.: 21010-06-0
M. Wt: 184.26 g/mol
InChI Key: OQFTZRHAQGXEQU-UHFFFAOYSA-N
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Description

5-(2-Thienyl)Pentanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Bifunctional Catalysis

Pentanoic acid (PA) is an industrially relevant chemical with various applications. A study by Al‐Naji et al. (2020) explored the conversion of γ-valerolactone (GVL), a cellulosic biorefinery product, into PA using aqueous formic acid (FA) and bifunctional catalysts. This process is important for sustainable chemical production from renewable resources (Al‐Naji et al., 2020).

2. Nitric Oxide Synthase Inhibition

S-2-amino-5-azolylpentanoic acids, related to L-ornithine, were investigated as inhibitors of nitric oxide synthases by Ulhaq et al. (1998). The study focused on designing potent inhibitors using pentanoic acid derivatives, contributing to understanding the bioactivity of these compounds (Ulhaq et al., 1998).

3. Cobalt(II) Complexes

A 2015 study by Huxel and Klingele involved the use of a pentanoic acid derivative in the complexation with “Co(NCS)2”. This research contributes to the field of transition metal chemistry, showcasing the applications of pentanoic acid derivatives in creating Werner-type 3d transition metal complexes (Huxel & Klingele, 2015).

4. Electrophilic Reactions

Yang et al. (2000) utilized methyl thiophene-2-carboxylate and similar compounds in electrophilic reactions promoted by samarium diiodide. This study illustrates the role of thiophene-incorporating compounds in organic synthesis, including their use in creating long-chain esters with medical and industrial applications (Yang, Nandy, Selvakumar & Fang, 2000).

5. Adsorption Studies

Martinotto et al. (2017) investigated the adsorption of pentanoic acid on α-Al2O3 surfaces using Born-Oppenheimer molecular dynamics simulations. This research is vital for understanding surface chemistry and adsorption mechanisms, which have implications in various scientific and industrial processes (Martinotto, Zorzi & Perottoni, 2017).

Safety and Hazards

5-(2-Thienyl)Pentanoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-thiophen-2-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFTZRHAQGXEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175219
Record name 5-(2-Thienyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21010-06-0
Record name 5-(2-Thienyl)valeric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021010060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Thienyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 5-(2-thienyl)pentanoate (15.40 g), sodium hydroxide (NaOH) (2.90 g), water (H2O) (18 ml), and tetrahydrofuran (THF) (100 ml) was stirred at reflux for 2.5 hours. The reaction mixture was poured into a mixture of water and diethyl ether (Et2O). The aqueous layer was separated, and acidified with 6 N hydrochloric acid (HCl), and extracted with ethyl acetate (AcOEt). The organic layer was washed with water and brine, and dried over magnesium sulfate (MgSO4), and evaporated to give 5-(2-thienyl)pentanoic acid (12.07 g) as an oil.
Name
ethyl 5-(2-thienyl)pentanoate
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(2-thenoyl)butyric acid (9.2 g) was dissolved in 60 ml of diethylene glycol and 30 ml of hydrazine hydrate added. After heating the mixture to 120° C. gradual addition of potassium hydroxide (13.6 g) was begun. Low boiling components were distilled out of the reaction mixture until the reaction mixture temperature reached 210° C. After cooling to room temperature water was added to the reaction mixture followed by 6N hydrochloric acid. This mixture was extracted with benzene, the benzene dried over sodium sulfate, filtered through a pad of charcoal, and concentrated under vacuum. A solid residue was obtained after trituration with ligroine, cooling and scratching. Yield 5.5 g. N.M.R. (CDCl3)δ1.76 (m, 4H), 2.42 (m, 2H), 2.88 (m, 2H), 6.80 (m, 1H), 6.90 (m, 1H), 7.12 (m, 1H).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Thienyl)Pentanoic Acid
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